Indeno(4,3,2,1-cdef)chrysene
Description
Historical Context of Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.govencyclopedia.pub Research into these molecules has a long history, initially driven by their identification as byproducts of the incomplete combustion of organic materials such as coal, fossil fuels, and biomass. encyclopedia.pubontosight.aiwikipedia.org
The historical timeline of PAH research can be marked by several key developments:
Early Identification: The connection between soot and cancer in the 18th century was an early indicator of the harmful effects of combustion byproducts, which are rich in PAHs.
Industrial Revolution: Increased coal consumption led to greater environmental concentrations of PAHs, prompting further scientific investigation into their presence and effects. nerc.ac.uk
Environmental Monitoring: In 1979, the United States Environmental Protection Agency (US-EPA) designated 16 PAHs as priority pollutants, which spurred the development of analytical methods to detect and quantify them in the environment. encyclopedia.pub
Modern Research: Contemporary research focuses on a much wider range of PAHs beyond the initial 16, exploring their formation mechanisms, environmental fate, and toxicological profiles using advanced analytical techniques. nerc.ac.uk
PAHs are now understood to be ubiquitous environmental pollutants, with sources ranging from natural processes like forest fires and volcanic eruptions to anthropogenic activities such as industrial processes and vehicle emissions. wikipedia.orgnih.gov Their persistence in the environment and potential for adverse health effects have made them a long-standing subject of scientific inquiry. ontosight.ainih.gov
Significance within Curved Polycyclic Aromatic Hydrocarbons (Buckybowls)
A fascinating subclass of PAHs is the "buckybowls," which are bowl-shaped molecules structurally related to fullerenes. osti.govresearchgate.net These curved PAHs, such as the well-studied corannulene (B50411), are essentially fragments of fullerene structures like C₆₀. researchgate.netrsc.org The introduction of five-membered rings among a network of six-membered rings forces a curvature in the molecule's π-system. researchgate.net
The significance of buckybowls in research stems from their unique properties and potential applications:
Fullerene Chemistry: They serve as synthetic targets and model compounds for understanding the properties and formation of fullerenes. sci-hub.se
Host-Guest Chemistry: Their concave surfaces make them ideal receptors for guest molecules, including fullerenes themselves, with potential applications in supramolecular chemistry. rsc.orgresearchgate.net
Materials Science: The distinct electronic and optical properties of buckybowls make them promising candidates for use in molecular electronics, optoelectronics, and energy storage devices. rsc.orgacs.orgrsc.org
While Indeno(4,3,2,1-cdef)chrysene itself is a planar PAH, it is a significant structural subunit of larger, more complex buckybowls. For instance, the C₃₀H₁₂ hydrocarbon known as benz sci-hub.senih.gov-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene, which represents half of the C₆₀ fullerene framework, incorporates the indeno[4,3,2,1-cdef]chrysene architecture. sci-hub.seacs.org The synthesis and study of such complex buckybowls are thus intrinsically linked to the chemistry of their constituent planar PAH fragments.
Overview of this compound as a Unique Molecular Architecture
This compound is a high-molecular-weight PAH composed of a highly condensed system of fused aromatic and five-membered rings. Its structure is related to other PAHs like indeno(1,2,3-cd)pyrene and chrysene. ontosight.ai The specific arrangement of its rings dictates its chemical stability and reactivity.
Below are some of the key physical and chemical properties of this compound:
| Property | Value |
| Chemical Formula | C₂₂H₁₂ |
| Molecular Weight | 276.33 g/mol nist.gov |
| CAS Registry Number | 203-25-8 nist.gov |
| Appearance | Not specified in results |
| Melting Point | 150 °C scribd.com |
This table is generated based on available data from search results.
The molecule's planarity and extensive π-conjugated system are expected to give rise to specific spectroscopic signatures. Research atlases have reported its spectral data, which are crucial for its identification and characterization in various samples. scribd.com
Current State of Academic Inquiry on this compound
Current academic inquiry into this compound is primarily situated within the broader context of environmental science and materials chemistry.
Environmental Research:
Detection and Quantification: As a high-molecular-weight PAH, it is often included in comprehensive environmental analyses of soil, sediment, and air samples. ontosight.ainih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for its detection. ontosight.ai
Source Apportionment: The presence of this compound and other high-molecular-weight PAHs in environmental samples is often indicative of pyrogenic sources, specifically the high-temperature combustion of fossil fuels. nih.gov
Materials and Synthetic Chemistry:
Synthetic Precursor: The molecule serves as a foundational structure in the bottom-up synthesis of more complex, non-planar PAHs and buckybowls. sci-hub.se The challenge for synthetic organic chemists is to devise methods to "stitch" these planar fragments together to create curved, three-dimensional architectures.
Theoretical Studies: The electronic and structural properties of this compound and its derivatives are subjects of computational and theoretical studies to predict their behavior and potential for use in novel materials.
While dedicated studies focusing solely on this compound are not abundant, its role as an environmental marker and a key building block in the synthesis of advanced carbon-rich materials ensures its continued relevance in academic research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,22.015,20]docosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-16-15(4-1)12-19-17-7-3-5-13-8-9-14-10-11-18(16)22(19)21(14)20(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMQZQMXDQUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174184 | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-25-8 | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(4,3,2,1-cdef)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Indeno 4,3,2,1 Cdef Chrysene
Strategies for Constructing Strained Aromatic Systems
The synthesis of strained aromatic systems, a category that includes buckybowls and aromatic belts, is a formidable task due to the substantial strain energy inherent in their curved structures. wvu.edunih.gov The introduction of five-membered rings into a hexagonal graphene-like lattice is a key strategy to induce positive curvature, but this process requires overcoming a significant energy barrier. researchgate.net Chemists have devised various approaches to build up this structural strain, including cyclization reactions, eliminations, and ring expansions or contractions. researchgate.netrsc.org These methods have enabled the creation of a diverse array of non-planar aromatic architectures. researchgate.net The inherent strain in these molecules is not merely a synthetic hurdle but also the source of their unique properties, influencing their self-assembly, host-guest complementarity, and electronic characteristics. researchgate.net
Flash Vacuum Thermolysis (FVT) as a Preparative Route
Flash Vacuum Thermolysis (FVT), also known as flash vacuum pyrolysis, is a powerful technique for the synthesis of both flat and curved PAHs. publish.csiro.aursc.org This high-temperature, gas-phase method has been instrumental in preparing compounds like corannulene (B50411) and even fullerene C60. scilit.com FVT often involves cyclodehydrogenation reactions, where new rings are formed through the elimination of hydrogen. publish.csiro.au However, these reactions can sometimes be accompanied by competing side reactions, such as the loss of phenyl groups. publish.csiro.au
A notable application of FVT is in the synthesis of cyclopenta-fused PAHs. For instance, 5-fluoroacenaphthylene (B107513) was synthesized via FVT of 1-ethynyl-5-fluoronaphthalene. tandfonline.com This technique has also been employed to facilitate the thermal interconversion of PAHs. tandfonline.com The development of ultrahigh-temperature FVP (UT-FVP) apparatus, capable of reaching temperatures up to 2500 °C, has expanded the scope of this method, enabling the synthesis of C60 from nonaromatic precursors like chloroform. scilit.com While effective for all-carbon PAHs, traditional FVT has limitations in the synthesis of nitrogen-containing bowl-shaped molecules due to the tendency of carbon-nitrogen bonds to break at high temperatures. rsc.org
Solution-Phase Synthetic Approaches to Curved Aromatics
While FVT is a valuable tool, solution-phase synthesis offers a milder and often more controlled route to curved aromatic molecules. wvu.edu These methods are particularly crucial for the synthesis of heteroatom-doped systems, such as nitrogen-containing buckybowls, where high-temperature techniques may fail. rsc.org Solution-phase strategies often involve the stepwise introduction of five-membered rings to build curvature. researchgate.net A variety of reactions have been employed, including cascade radical cyclizations of benzannulated enyne-allenes and intramolecular aryl-aryl couplings. wvu.eduresearchgate.net These approaches provide flexibility in designing and constructing complex, bowl-shaped and basket-shaped PAHs and their precursors under relatively mild conditions. wvu.edu The synthesis of azasumanene, a nitrogen-containing buckybowl, through a multi-step solution-phase route highlights the power of this approach in creating complex, heteroatomic, curved PAHs. rsc.org
Palladium-Catalyzed Coupling Cascades in Related Systems
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org These reactions have been widely applied in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials like porphyrin arrays. acs.orgnih.gov In the context of fullerene fragment synthesis, palladium-catalyzed reactions have been instrumental.
The Suzuki-Miyaura and Mizoroki-Heck reactions are prominent examples of palladium-catalyzed cross-couplings. nih.govwikipedia.org The Suzuki coupling typically involves the reaction of an organoboron compound with a halide or triflate, while the Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgmasterorganicchemistry.com These reactions have been successfully employed in the synthesis of precursors for molecular machines and fullerene fragments. mdpi.com For instance, palladium-catalyzed Suzuki-type couplings have been used to prepare indenyl-substituted anthracenes, which can be further elaborated into more complex structures. mdpi.com The versatility and functional group tolerance of these reactions make them highly valuable in the multi-step synthesis of intricate aromatic systems. nih.govmasterorganicchemistry.com
| Reaction Type | Reactants | Product | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron Compound + Aryl/Vinyl Halide | Biaryl or Vinylarene | Palladium Catalyst + Base |
| Mizoroki-Heck Reaction | Alkene + Aryl/Vinyl Halide | Substituted Alkene | Palladium Catalyst + Base |
Total Synthesis Efforts towards Fullerene Fragments (C30H12 Hemifullerene)
The total synthesis of fullerenes, particularly C60, remains a significant and formidable challenge in organic chemistry. rsc.orgsci-hub.se A prominent strategy involves the synthesis of large, curved PAH fragments, often referred to as "hemifullerenes" or "buckybowls," which can then, in principle, be stitched together. nih.gov The C30H12 hydrocarbon, representing exactly half of the C60 carbon framework, has been a particularly sought-after target. sci-hub.se The first synthesis of a C30H12 hydrocarbon, specifically benz nih.govresearchgate.net-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene, was a landmark achievement in this field. sci-hub.seacs.orgsci-hub.se This molecule, and other related C30H12 isomers, are key intermediates in the rational synthesis of C60. huji.ac.il
A "particularly seductive strategy" for the synthesis of C60 is the dimerization of two identical hemispherical C30 fragments. rsc.orgnih.gov This approach is conceptually appealing because the necessary curvature is pre-built into the starting materials. nih.gov Theoretical studies, using Density Functional Theory, have investigated the feasibility of such dimerization reactions. rsc.orgrsc.orglestudium-ias.com One proposed pathway involves a Diels-Alder cycloaddition between two pentacyclopentacorannulene (C30H10) fragments. rsc.orglestudium-ias.com Calculations suggest that a stepwise, non-concerted mechanism is favored, leading to the formation of a C60H20 precursor. rsc.orglestudium-ias.com This strategy highlights the interplay between theoretical predictions and synthetic efforts in the quest for a rational C60 synthesis.
Synthetic Challenges in Curved Polyarene Construction
The synthesis of indeno(4,3,2,1-cdef)chrysene and other curved polyarenes is fraught with significant challenges that stem from the inherent strain and complex topology of these molecules. These challenges necessitate innovative synthetic solutions and often result in low yields and difficult purifications.
One of the primary difficulties is the construction of fused five- and six-membered rings , which is a prerequisite for creating the curved "bowl" shape. sci-hub.se The introduction of five-membered rings into a polycyclic aromatic system induces significant strain, making their formation energetically unfavorable.
Flash Vacuum Pyrolysis (FVP) , while a powerful technique for overcoming large activation barriers, presents its own set of challenges. scripps.edu The extremely high temperatures required can lead to undesired side reactions and rearrangements. oup.com Furthermore, FVP is often limited to producing the parent, unsubstituted polyarenes, as many functional groups are not stable under these harsh conditions. researchgate.net This limits the ability to tune the electronic properties and solubility of the resulting buckybowls.
Solution-phase syntheses offer an alternative but are also challenging. The precursors for these syntheses are often large, rigid molecules with low solubility , which can hinder reaction kinetics and make purification difficult. researchmap.jpresearchgate.net The development of solution-processable buckybowls often requires the strategic introduction of solubilizing groups, such as bulky alkyl chains. chemistryviews.orgresearchgate.net
The strain energy of the final curved molecule is a major thermodynamic barrier that must be overcome. For example, the calculated strain energy for researchmap.jpcycloparaphenylene, a related carbon nanohoop, is a substantial 119 kcal/mol. nih.gov This inherent strain can lead to low yields in the final ring-closing steps of a synthesis.
Another significant challenge is the potential for dimerization or polymerization of the reactive, curved intermediates. The concave surface of a buckybowl can be highly reactive, and controlling its reactivity to achieve a desired intramolecular cyclization without intermolecular reactions is a delicate balancing act. The dimerization of two C30H10 fragments has even been proposed as a potential route to the total synthesis of C60. nih.gov
The table below outlines some of the key synthetic challenges in the construction of curved polyarenes.
| Challenge | Description | Consequence | Potential Mitigation Strategies | Reference(s) |
| Ring Strain | High strain energy associated with the non-planar, curved structure containing five-membered rings. | Low yields, requirement for high-energy reaction conditions. | Use of high-temperature methods like FVP; strategically designed precursors that lower the activation barrier. | nih.gov |
| Insolubility of Precursors | Large, planar, and rigid precursor molecules often have poor solubility in common organic solvents. | Difficult to handle, purify, and can lead to slow reaction rates. | Introduction of bulky, solubilizing alkyl groups onto the precursor framework. | chemistryviews.orgresearchgate.netresearchgate.net |
| Harsh Reaction Conditions | Methods like FVP require very high temperatures, which can lead to decomposition and limit the scope of compatible functional groups. | Low yields of the desired product, formation of complex mixtures, inability to produce functionalized derivatives. | Development of milder, solution-phase methods using transition-metal catalysis (e.g., Palladium-catalyzed cyclization). | oup.comresearchgate.netnih.gov |
| Control of Regioselectivity | Achieving the correct connectivity and cyclization points in complex polycyclic systems can be difficult. | Formation of undesired isomers and byproducts. | Use of pre-functionalized precursors that direct the cyclization to specific positions. | researchmap.jp |
| Intermolecular Reactions | The reactive nature of the curved polyarene intermediates can lead to dimerization or polymerization instead of the desired intramolecular cyclization. | Formation of oligomeric or polymeric side products, reducing the yield of the target molecule. | High dilution conditions; careful choice of reaction conditions to favor intramolecular processes. | nih.gov |
Theoretical and Computational Investigations of Indeno 4,3,2,1 Cdef Chrysene
Ab Initio Calculations of Molecular Structure and Conformation
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in determining the molecular structure of indeno(4,3,2,1-cdef)chrysene. These calculations provide high-quality geometries for polycyclic aromatic hydrocarbons. mdpi.com For instance, ab initio methods at the Hartree-Fock (HF) level with basis sets like 6-31G*//3-21G have been used to optimize the geometry of related, larger buckybowl structures, indicating the capability of these methods to handle complex, non-planar aromatic systems. sci-hub.se Such calculations are crucial for obtaining accurate molecular parameters, which are fundamental for understanding the molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying PAHs like this compound. cdnsciencepub.com DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy, making them suitable for larger molecules.
DFT calculations are valuable for predicting the most likely sites for chemical reactions on a molecule. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution of these orbitals indicates the regions of a molecule that are most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For complex PAHs, understanding the FMOs helps in rationalizing and predicting the chemoselectivity of reactions such as cycloadditions. mdpi.com
The thermodynamic stability of this compound and its isomers can be effectively evaluated using DFT. cdnsciencepub.com These calculations can determine key thermodynamic parameters such as the enthalpy of formation (ΔfH°gas) and Gibbs free energy of formation (ΔfG°). chemeo.comnih.gov For example, DFT methods like B3LYP have been used to calculate the enthalpies of formation for a wide range of PAHs, providing a consistent set of thermochemical data. nih.gov Comparing the calculated energies of different isomers allows for the determination of their relative stabilities. For instance, theoretical calculations have shown that isomers with a higher number of five-membered rings are generally less stable. sci-hub.se
Below is a table showcasing some of the calculated thermodynamic properties for this compound.
| Property | Value | Unit |
| Molecular Weight | 276.33 | g/mol |
| Enthalpy of Formation (gas) | 443.9 | kJ/mol |
| Standard Gibbs Free Energy of Formation | Not Available | kJ/mol |
Note: The data in this table is based on available computational studies and may vary depending on the theoretical method used. chemeo.comnih.gov
Molecular Mechanics and Molecular Dynamics Simulations
Investigations of Electronic Structure and Aromaticity
The electronic structure and aromaticity of this compound are key to its properties. Aromaticity, the special stability of certain cyclic conjugated systems, can be quantified using various computational indices. One such method is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the rings using DFT. cdnsciencepub.com Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. The Clar model, which describes the arrangement of aromatic sextets, is another powerful tool for understanding the electronic distribution and stability of PAHs. cdnsciencepub.com Computational studies on related cyclopenta-fused PAHs have utilized these methods to analyze the local and global aromaticity of the systems. cdnsciencepub.com
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energy barriers. mdpi.com For example, DFT calculations have been used to study the Diels-Alder reactions of related fullerene fragments, providing insights into the kinetic and thermodynamic feasibility of these reactions. mdpi.commdpi.com This type of analysis helps in understanding the reactivity of PAHs and can guide the design of new synthetic routes. mdpi.com
Bowl-to-Bowl Inversion Barriers in Related Buckybowls
The phenomenon of bowl-to-bowl inversion is a characteristic dynamic process for many flexible, bowl-shaped polycyclic aromatic hydrocarbons, often referred to as buckybowls. mdpi.comtitech.ac.jp This inversion involves the molecule flipping its curvature from a concave to a convex state, passing through a planar or near-planar transition state. mdpi.comgrafiati.com The energy required to overcome this transition, known as the bowl-to-bowl inversion barrier, is a critical parameter that dictates the conformational stability of the buckybowl at a given temperature. Theoretical and computational chemistry plays a pivotal role in determining these barriers, providing insights that are often difficult to obtain experimentally. acs.orgacs.org
Computational studies have been extensively applied to a variety of buckybowls, revealing a wide range of inversion barriers that are highly dependent on the molecule's specific structure, size, and the presence of heteroatoms or fused rings. grafiati.comacs.org For instance, corannulene (B50411), a well-studied C₂₀H₁₀ buckybowl, exhibits a relatively low inversion barrier, with calculated and experimental values around 10 to 11.5 kcal/mol. mdpi.comrsc.org This low barrier means that its enantiomeric forms racemize rapidly at room temperature. mdpi.com
Sumanene (B50392) (C₂₁H₁₂), which contains three methylene (B1212753) groups, possesses a significantly higher inversion barrier compared to corannulene. mdpi.comrsc.org Computational studies using density functional theory (DFT) have reported this barrier to be in the range of 19 to 20 kcal/mol. rsc.orgrsc.org One study using the B3LYP/cc-pVTZ//B3LYP/cc-pVDZ method calculated a value of 16.9 kcal/mol. acs.org The introduction of heteroatoms can further modulate this barrier; for example, triazasumanene was calculated to have a much higher bowl inversion energy of 39.9 kcal/mol, which suggests a half-life of 1.1 billion years for its racemization at 20 °C. mdpi.com
Other novel buckybowls have been designed and studied computationally to achieve even higher inversion barriers. A recently synthesized chiral buckybowl was found to have a calculated inversion barrier of 38 kcal mol−¹, a value comparable to that of triazasumanene. rsc.orgnih.gov The fusion of additional rings also markedly increases the inversion barrier; the calculated barrier for mononaphthosumanene is 31.4 kcal/mol, which aligns well with the experimental value of 32.2 kcal/mol. grafiati.com
Of particular relevance to this compound are its larger, more complex relatives. Theoretical calculations for a diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysene derivative predicted a bowl-to-bowl inversion barrier of approximately 7 kcal/mol, a value consistent with variable-temperature ¹H-NMR studies. rsc.org This suggests a relatively flexible bowl structure for this class of compounds. In contrast, some nitrogen-containing buckybowls have been designed to have extremely low inversion barriers, with one example showing a calculated barrier of only 0.66 kcal mol⁻¹. rsc.org
The following table summarizes the computationally determined bowl-to-bowl inversion barriers for several buckybowls related to or structurally analogous to this compound.
| Compound | Computational Method | Calculated Inversion Barrier (kcal/mol) | Reference |
| Diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysene (2-iPr) | Density Functional Theory | ~7 | rsc.org |
| Corannulene | Not Specified | ~10-11.5 | mdpi.comrsc.org |
| Corannulene | B3LYP/6-311+G(2d,p) | 10.6 | rsc.org |
| Sumanene | Not Specified | ~19-20 | mdpi.comrsc.orgrsc.org |
| Sumanene | B3LYP/cc-pVTZ//B3LYP/cc-pVDZ | 16.9 | acs.org |
| Mononaphthosumanene | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) | 31.4 | grafiati.com |
| Triazasumanene | DFT (B3LYP/6-311+G(d,p)) | 39.9 | mdpi.com |
| Novel Buckybowl (Compound 7) | DFT (B3LYP/6-311G(d,p)) | 38 | rsc.orgnih.gov |
| Nitrogen-containing Buckybowl (Unsubstituted 1) | B3LYP/6-311+G(2d,p) | 0.66 | rsc.org |
Reactivity and Mechanistic Investigations of Indeno 4,3,2,1 Cdef Chrysene
Cycloaddition Reactions in Fullerene Fragment Growth
Cycloaddition reactions, particularly the Diels-Alder reaction, are pivotal in the growth of fullerene fragments and are considered a potential pathway toward the total synthesis of C60. nih.govresearchgate.netdntb.gov.ua Theoretical studies using Density Functional Theory (DFT) have been employed to model these reactions and assess their feasibility. nih.govresearchgate.net
Diels-Alder Reactions: Dienophile and Diene Character
In the context of Diels-Alder reactions, indeno(4,3,2,1-cdef)chrysene and similar fullerene fragments can act as either a diene or a dienophile. nih.gov Frontier Molecular Orbital (FMO) theory helps predict the favored role. nih.gov The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov
Studies involving the reaction of fullerene fragments with 1,3-butadiene (B125203) (a diene) and ethylene (B1197577) (a dienophile) have shown that the dienophile character of the fullerene fragment is generally dominant. nih.govresearchgate.net This is supported by both FMO analysis and kinetic and thermodynamic calculations. nih.gov The reactivity in these normal-demand Diels-Alder reactions can be enhanced by substituting the diene with electron-donating groups or the dienophile with electron-withdrawing groups, which decreases the HOMO-LUMO energy gap. researchgate.net For instance, substituting a hemifullerene with a nitro (NO2) group, an electron-withdrawing group, was found to lower the activation energy barriers for the cycloaddition reaction with 1,3-butadiene. researchgate.netmdpi.com
Table 1: Activation Energies in Diels-Alder Reactions
| Reactants | Activation Energy (kcal/mol) |
|---|---|
| 1,3-butadiene + ethylene | 24.8 |
| 1,3-butadiene + fragment 1 (convex) | 33.1 |
| 1,3-butadiene + fragment 2 (convex) | 22.6 |
Data sourced from theoretical studies on fullerene fragments. mdpi.com
Concave vs. Convex Surface Additions
The bowl shape of this compound and related structures introduces the concept of concave and convex face selectivity in addition reactions. sci-hub.semdpi.com Theoretical studies have explored the preference for cycloadditions on these different surfaces. nih.gov
For the Diels-Alder reaction of fullerene fragments with ethylene, the addition is favored on the concave surface. nih.gov Conversely, for the reaction with the larger molecule, 1,3-butadiene, the addition is preferred on the convex surface. nih.gov This preference is attributed to steric factors; the concave surface presents greater steric hindrance for larger reactants. nih.gov For example, the activation energy for the reaction of 1,3-butadiene on the concave surface of a fullerene fragment was found to be 8 kcal/mol higher than on the convex surface due to steric repulsion. nih.gov
Carbon-Carbon Bond Cleavage Mechanisms
The cleavage of carbon-carbon (C-C) bonds is a challenging yet significant transformation in organic chemistry. dtu.dk In the context of complex molecules like this compound, such cleavage can lead to the formation of valuable smaller aromatic compounds or serve as a key step in skeletal remodeling. cmu.edu
Transition Metal-Mediated Cleavage (e.g., Palladium, Nickel Complexes)
Transition metal complexes are effective catalysts for mediating the cleavage of C-C single bonds, a process that can enable novel retrosynthetic disconnections in total synthesis. nih.govnih.gov This strategy involves the generation of reactive organometallic intermediates that can be further functionalized. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the general principles of transition metal-mediated C-C bond cleavage are well-established for various organic substrates, including aromatic systems. nih.govnih.govpku.edu.cn
Mechanisms for transition metal-mediated C-C bond activation include oxidative addition, where a low-valent metal inserts into the C-C bond, and base-assisted deprotonation pathways. pku.edu.cn For instance, nickel-catalyzed reactions have been used for the C-C bond reconstruction of cyclobutanones. researchgate.net Similarly, palladium catalysts have been employed in tandem reactions involving C-C bond cleavage. researchgate.net These methods highlight the potential for applying similar strategies to the robust framework of buckybowls.
Dehydrogenation Reactions in Aromatization Pathways
Aromatization, the formation of an aromatic system from a non-aromatic precursor, is often achieved through dehydrogenation reactions. wikipedia.org This process is crucial in the synthesis of polycyclic aromatic hydrocarbons and can be a subsequent step after cycloaddition reactions. mdpi.comwikipedia.org
In the context of fullerene fragment synthesis, after a Diels-Alder cycloaddition forms a new six-membered ring, a dehydrogenation step is often required to aromatize this newly formed ring. mdpi.com This can be achieved using various reagents. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common reagent for oxidative dehydrogenation. wikipedia.org The thermodynamic driving force for these reactions is often favorable, leading to the formation of a more stable, extended aromatic system. mdpi.com Theoretical calculations have shown that the Gibbs free energies for the aromatization of adducts formed from the reaction of ethylene with fullerene fragments are negative, indicating spontaneous processes. mdpi.com
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are fundamental concepts in understanding the outcomes of chemical reactions. youtube.comkhanacademy.orgmasterorganicchemistry.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.org
In the Diels-Alder reactions of this compound and its analogues, both regioselectivity and stereoselectivity are important considerations. The regioselectivity is observed in which part of the "buckybowl" rim acts as the diene or dienophile. nih.gov Stereoselectivity is evident in the preference for addition to the concave or convex face, leading to different stereoisomers. nih.govlibretexts.orglibretexts.org
For instance, the reaction of a diene with a dienophile is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. libretexts.orglibretexts.org The substituents on the diene and dienophile retain their relative stereochemical configuration in the resulting cyclohexene (B86901) ring. libretexts.orglibretexts.org In the case of buckybowls, the inherent chirality of some derivatives can also influence the stereochemical outcome of their reactions. semanticscholar.orgmdpi.com
Indeno 4,3,2,1 Cdef Chrysene As a Fullerene Subunit and Buckybowl
Structural Relationship to C60 Buckminsterfullerene (B74262)
Indeno(4,3,2,1-cdef)chrysene is part of a class of curved polyaromatic hydrocarbons (PAHs) known as "buckybowls". semanticscholar.orgmdpi.com These molecules are essentially fragments of buckminsterfullerene (C60), possessing a bowl-shaped, non-planar structure composed of fused five- and six-membered rings. sci-hub.se The curvature arises from the presence of pentagons within the hexagonal carbon lattice, which induces strain and pulls the molecule out of planarity, mimicking a section of the C60 sphere. mdpi.comsci-hub.se
The discovery of C60 spurred immense interest in the synthesis of such curved molecules. sci-hub.seresearchgate.net A specific derivative, benz nist.govchem960.com-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene, a C30H12 hydrocarbon, represents precisely half of the C60 carbon framework. sci-hub.se This direct structural correlation makes these indeno-chrysene systems ideal subjects for studying the fundamental properties of fullerenes and as potential building blocks for their bottom-up synthesis. mdpi.comsci-hub.se
Table 1: Structural Comparison of C60 and a Key Derivative
| Feature | C60 Buckminsterfullerene | Benz nist.govchem960.com-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene |
|---|---|---|
| Formula | C60 | C30H12 |
| Structure | Truncated icosahedron (spherical) nih.gov | Bowl-shaped (hemispherical) sci-hub.se |
| Composition | 20 hexagons, 12 pentagons | Represents half of the C60 framework sci-hub.se |
| Nature | Fullerene nih.gov | Buckybowl, Fullerene fragment mdpi.comsci-hub.se |
Role as a Precursor in Fullerene Total Synthesis Attempts
The ultimate challenge in fullerene chemistry is the total synthesis of C60 from smaller molecular precursors. sci-hub.se Derivatives of this compound have been at the forefront of these efforts. The primary strategy involves the synthesis of a C30H12 "buckybowl" that could, in theory, be dimerized to form the complete C60 cage. sci-hub.seresearchgate.net
In 1995, a significant breakthrough was the first synthesis of the C30H12 hydrocarbon, benz nist.govchem960.com-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene. sci-hub.seacs.orgsci-hub.se This molecule was created to be an exact half of the C60 structure. sci-hub.se The synthesis was a multi-step process culminating in a flash vacuum pyrolysis step. sci-hub.se While the dimerization of this specific half-fullerene to form C60 remains a formidable challenge, its successful synthesis provided a crucial intermediate and validated the general approach of using large, pre-curved PAH fragments to build fullerenes. sci-hub.seresearchgate.net These synthetic endeavors highlight the critical role of such compounds in advancing the rational chemical synthesis of complex carbon allotropes. tandfonline.com
Comparison with Other Curved Polyaromatic Hydrocarbons (Corannulene, Truxene (B166851) Derivatives)
This compound and its derivatives belong to a broader family of curved PAHs, with corannulene (B50411) and truxene being other prominent members studied as fullerene fragments.
Corannulene (C20H10): Often described as the "polar cap" of buckminsterfullerene, corannulene is a simpler buckybowl. sci-hub.se It features a central five-membered ring surrounded by five six-membered rings. sci-hub.se While significantly curved, its bowl shape is known to be flexible, undergoing rapid bowl-to-bowl inversion. sci-hub.se The this compound-based C30H12 buckybowl is a much larger and more rigid fragment of C60, representing a more substantial piece of the fullerene puzzle. sci-hub.se
Truxene (C27H18): Truxene and its derivatives are also widely explored as precursors for synthesizing bowl-shaped PAHs. tandfonline.comresearchgate.net Truxene itself has a planar C3h symmetric core, but it serves as a versatile starting material for building three-dimensional, curved structures that incorporate elements of the fullerene framework. tandfonline.comresearchgate.net Unlike the indeno-chrysene derivative which is itself a direct half of C60, truxene-based strategies often involve building up the curvature through subsequent chemical transformations. tandfonline.com
Theoretical calculations have been used to compare the stability of different buckybowl isomers. For instance, the C30H12 isomer benz nist.govchem960.com-as-indaceno[3,2,1,8,7-mnopqr]indeno[4,3,2,1-cdef]chrysene was predicted to be significantly less stable (by 16-18 kcal/mol) than another C30H12 buckybowl isomer due to having more five-membered rings in its framework, a factor that influences synthetic accessibility. sci-hub.se
Table 2: Comparison of Selected Curved PAHs
| Compound | Formula | Structural Relation to C60 | Key Feature |
|---|---|---|---|
| This compound Derivative | C30H12 | Represents half of the C60 framework sci-hub.se | Large, rigid buckybowl sci-hub.se |
| Corannulene | C20H10 | Represents the "polar cap" of C60 sci-hub.se | Smaller, flexible bowl with rapid inversion sci-hub.se |
| Truxene | C27H18 | Precursor to fullerene fragments tandfonline.com | Planar core used to build curved systems researchgate.net |
Implications for the Understanding of Curved π-Electron Systems
The study of this compound and its buckybowl derivatives has profound implications for the fundamental understanding of curved π-electron systems. mdpi.com These molecules challenge the traditional concept of aromaticity being confined to planar structures.
Research into these non-planar systems provides insight into several key areas:
Bowl-to-Bowl Inversion: Buckybowls can thermally flip their curvature in a process called bowl-to-bowl inversion. mdpi.com Studying this phenomenon in complex bowls provides data on the energy barriers and dynamics of large, curved aromatic surfaces. sci-hub.se For example, adding more fused rings can "lock" the bowl and prevent this inversion, a property observed in some buckybowl systems. sci-hub.se
Chirality: The curvature in buckybowls can lead to inherent chirality, a three-dimensional handedness, without a traditional stereocenter. semanticscholar.orgmdpi.com This "bowl chirality" is a key feature of many fullerene fragments and is a direct consequence of the curved π-system. mdpi.com
Reactivity and Material Properties: The strained, curved surface of these molecules imparts unique chemical reactivity compared to their planar PAH counterparts. This has potential applications in materials science, supramolecular chemistry, and the development of novel electronic materials. mdpi.com Understanding how curvature dictates physical and chemical characteristics is crucial for designing new 3D carbon materials. mdpi.com
Advanced Spectroscopic Characterization and Interpretation for Indeno 4,3,2,1 Cdef Chrysene
Vibrational Spectroscopy Applications (e.g., Raman, SERS)
Vibrational spectroscopy, including Raman and Surface-Enhanced Raman Spectroscopy (SERS), provides detailed information about the molecular vibrations of a compound, offering a structural fingerprint. For polycyclic aromatic hydrocarbons (PAHs) like Indeno(4,3,2,1-cdef)chrysene, Raman spectra are typically characterized by several distinct regions. Vibrations corresponding to ring deformations and C-C stretching modes are expected in the fingerprint region (200-1000 cm⁻¹) and the 1000-1700 cm⁻¹ region, while C-H stretching vibrations appear around 3000-3200 cm⁻¹.
SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto metallic nanostructures, would be a valuable tool for detecting trace amounts of this compound. However, no specific Raman or SERS studies detailing the vibrational modes of this compound have been identified.
Table 7.1.1: Expected Raman Vibrational Regions for PAHs
| Frequency Range (cm⁻¹) | Typical Vibrational Mode Assignment |
|---|---|
| 200 - 1000 | Ring Deformation (Fingerprint Region) |
| 1000 - 1700 | C-C Stretching, C-H In-Plane Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound. The ¹H NMR spectrum would reveal the number of unique protons, their chemical environment, and their coupling relationships, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Despite its importance, specific ¹H or ¹³C NMR chemical shift data for this compound are not available in the reviewed literature.
Table 7.2.1: Anticipated NMR Data for this compound
| Spectroscopy Type | Information Provided | Status |
|---|---|---|
| ¹H NMR | Chemical shifts, coupling constants (J), integration | Data Not Available |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption and emission spectra. UV-Vis spectroscopy would measure the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). Fluorescence spectroscopy would provide information about the emission of light as the excited electrons return to the ground state. An "Atlas of Fluorescence Spectra of Aromatic Hydrocarbons" lists this compound, but the specific spectral data is not accessible.
Table 7.3.1: Expected Electronic Spectroscopy Data
| Technique | Parameter | Description | Status |
|---|---|---|---|
| UV-Visible | λmax (nm) | Wavelengths of maximum absorbance | Data Not Available |
| Fluorescence | λex (nm) | Excitation wavelength(s) | Data Not Available |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. This compound is an achiral molecule and therefore would not exhibit a CD spectrum on its own. CD spectroscopy could, however, be used to study its interactions with chiral entities, such as biological macromolecules, but no such studies have been reported.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would determine its precise bond lengths, bond angles, and crystal packing arrangement. This information is crucial for understanding its physical properties and intermolecular interactions. Despite references to the synthesis of this molecule as a "fullerene fragment," no crystallographic data, such as unit cell parameters or space group, are available in the public domain. researchgate.net
Table 7.5.1: Required X-ray Crystallography Data
| Crystallographic Parameter | Information Yielded | Status |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Data Not Available |
| Space Group | Symmetry elements within the crystal | Data Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Data Not Available |
Future Directions and Emerging Research Frontiers
Development of Novel Synthetic Routes to Complex Curved PAHs
The synthesis of structurally complex, non-planar PAHs like indeno(4,3,2,1-cdef)chrysene remains a significant challenge. The development of efficient and versatile synthetic methodologies is crucial for exploring their properties and applications. Future research is trending towards "bottom-up" strategies that allow for precise control over the final molecular architecture.
Key emerging strategies include:
Pericyclic Reactions: The use of pericyclic reactions starting from precursors like polycyclic phospholes has shown promise in creating PAHs with diverse topologies, including planar, twisted, and negatively curved structures. rsc.org This approach could be adapted to build the specific strained ring system of this compound.
Modular Strategies: A modular synthetic approach, for instance, using a tandem Suzuki coupling and a base-promoted Knoevenagel-type condensation, allows for the versatile construction of diverse PAHs, including those containing non-six-membered rings like azulene. researchgate.net This highlights a pathway toward creating complex, non-alternant PAHs with unique electronic properties.
Endo- and Exo-skeletal Approaches: The introduction of curvature can be achieved through two main strategies. rsc.org The "endo-skeletal" approach involves incorporating non-six-membered rings into the polybenzenoid framework. rsc.org The "exo-skeletal" strategy utilizes bulky substituents to create steric strain in cove or fjord regions of the molecule, forcing it out of planarity. rsc.org Both strategies are vital for the rational design of contorted PAHs.
Facile Bottom-Up Synthesis: Researchers have developed facile bottom-up methods for contorted PAHs, such as one featuring expanded heptagonal rings constructed from tris-cycloheptenylene and anthraquinone (B42736) units. rsc.org This type of strategy, which enables gram-scale synthesis under mild conditions, is essential for making these complex molecules available for material science applications. rsc.org
Exploration of Derivatives and Functionalized this compound Structures
The properties of a PAH core can be finely tuned through the addition of functional groups. For this compound, functionalization could unlock new capabilities for electronic applications and supramolecular assembly. Research in this area will likely focus on strategic substitution to modify solubility, electronic energy levels, and intermolecular interactions.
For instance, work on related dibenzo[b,def]chrysene structures has demonstrated that reducing and alkylating ketone groups can transform the molecule into an electron-donating building block, suitable for creating donor-acceptor polymers for organic electronics. rsc.orgresearchgate.net Similarly, the versatile chemistry of the dibenzo[def,mno]chrysene core, which can be functionalized at multiple positions, allows for the creation of derivatives with optical band gaps ranging from 1.65 eV to 2.30 eV. researchgate.net These examples suggest that functionalizing the this compound core with various electron-donating or -withdrawing groups could yield a library of compounds with a wide spectrum of optoelectronic properties.
Advanced Computational Tools for Predicting Reactivity and Properties
As the complexity of PAHs increases, computational chemistry becomes an indispensable tool for predicting their behavior and guiding synthetic efforts. Advanced computational methods allow for the in-silico investigation of properties that are difficult or costly to measure experimentally.
| Computational Method | Predicted Properties | Research Context |
| Density Functional Theory (DFT) | Electronic structure, charge transport properties, host-guest interaction energies, molecular geometry. arxiv.orgrsc.org | Used to study the relationship between electronic structure and charge transport in curved PAHs and to investigate the stability of supramolecular complexes. arxiv.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Optical band gaps, UV-visible absorption spectra. cam.ac.uk | Employed to compute the optical band gaps of curved and crosslinked PAHs, showing how curvature increases the band gap due to changes in hybridization. cam.ac.ukrsc.org |
| Magnetic Criteria Calculations | Electron delocalization, aromaticity, local and global conjugated circuits. nih.gov | These methods generate 3D maps that provide an intuitive and quantitative evaluation of aromaticity patterns, which is particularly useful for complex, non-planar systems. nih.gov |
These computational tools are crucial for understanding how the unique curvature of this compound influences its fundamental properties, such as its dipole moment, charge mobility, and optical absorption, thereby guiding the design of new functional materials. arxiv.orgresearchgate.net
Supramolecular Chemistry and Host-Guest Interactions
The curved, bowl-like (buckybowl) topology of molecules like this compound makes them ideal candidates for host-guest chemistry. nih.gov Their concave surfaces are structurally and electronically complementary to convex guest molecules, such as fullerenes. nih.govacs.org
Recent research has demonstrated the formation of stable host-guest complexes between buckybowls and fullerenes. For example, corannulene (B50411), a well-studied buckybowl, forms surface-supported complexes with C60 fullerene. acs.orgnih.gov Theoretical studies using DFT have also explored the chemistry between buckybowls like sumanene (B50392) and corannulene and belt-like cycloparaphenylene hosts, showing stabilization through multi-site CH–π interactions. rsc.org The confinement within a host cavity can alter the geometric and electronic properties of the guest buckybowl, leading to novel reactivity. rsc.org
Future research on this compound will likely explore its ability to act as a host for fullerenes or other guest molecules, leading to the formation of novel supramolecular assemblies with applications in materials science. The strength of these interactions can be significant, with binding constants for some buckybowl-C60 complexes measured in the thousands of M⁻¹. nih.gov
Applications in Organic Materials and Opto-Electronic Devices
Curved PAHs are promising materials for next-generation organic electronics due to their unique packing modes and tunable electronic properties. rsc.org The non-planar structure can disrupt strong π-π stacking, which can improve solubility and influence charge transport properties.
Organic Semiconductors: Curved PAHs exhibit distinct geometric and electronic structures that make them promising candidates for organic semiconductors, potentially overcoming the solubility and stability issues faced by large planar PAHs. arxiv.org
Organic Field-Effect Transistors (OFETs): Host-guest co-crystals of buckybowls and fullerenes have been shown to exhibit ambipolar charge transport characteristics, with measured hole and electron mobilities reaching up to 0.11 and 0.19 cm² V⁻¹ s⁻¹, respectively. nih.gov This demonstrates their potential for use in OFETs. nih.gov
Organic Solar Cells (OSCs): Related dibenzo[b,def]chrysene derivatives have been incorporated into donor-acceptor polymers used in OSCs. rsc.orgresearchgate.net By analogy, functionalized this compound could serve as a novel building block for organic photovoltaic materials. A dibenzo[g,p]chrysene-based semiconductor showed superior performance in single-component organic solar cells, a success attributed to a molecular design that decreases the exciton (B1674681) binding energy upon aggregation in the solid state. researchgate.net
The development of this compound derivatives with tailored electronic properties could lead to high-performance materials for a range of optoelectronic devices. rsc.org
Further Environmental Fate and Remediation Studies (focus on mechanisms/chemistry)
This compound is a high molecular weight (HMW) PAH, a class of compounds known for their environmental persistence. Understanding the chemical mechanisms that govern their fate and degradation is essential for developing effective remediation strategies.
Due to their hydrophobicity and low water solubility, HMW PAHs strongly adsorb to soil and sediment, making them less bioavailable and more recalcitrant to degradation. nih.gov While processes like photolysis and hydrolysis are generally not major contributors to the loss of PAHs from soil, chemical oxidation and biodegradation are key pathways. landrehab.org
| Remediation Method | Underlying Chemical Mechanism | Applicability to this compound |
| Chemical Oxidation | Involves the use of strong oxidants like Fenton's reagent (H₂O₂ + Fe²⁺), ozone (O₃), or hypochlorous acid (HOCl) to generate highly reactive radicals (e.g., hydroxyl radicals) that attack the aromatic rings, leading to their cleavage and conversion into less harmful, more water-soluble compounds. nih.govtorrentlab.comfrontiersin.org | HMW PAHs are often more resistant to oxidation. frontiersin.org However, aggressive methods like in-situ ozonation or activated persulfate oxidation can be effective. torrentlab.comfrontiersin.org The complex, fused-ring structure would likely require harsh oxidative conditions for complete degradation. |
| Bioremediation | Microorganisms (bacteria, fungi) produce enzymes (e.g., dioxygenases) that initiate the breakdown of the PAH structure. The typical mechanism involves the introduction of hydroxyl groups to the aromatic ring, followed by ring cleavage and further metabolism through established biochemical pathways. landrehab.org | HMW PAHs like this compound are generally degraded much more slowly by microorganisms than lower molecular weight compounds due to their low solubility and bioavailability. landrehab.org |
| Phytoremediation | Plants can enhance the microbial degradation of PAHs in the root zone (rhizosphere) or, in some cases, take up and metabolize the compounds. torrentlab.comcabidigitallibrary.org | The effectiveness for a highly complex and persistent PAH like this compound would likely be limited and primarily driven by enhanced microbial activity in the soil rather than direct plant uptake. |
Future research should focus on the specific degradation pathways and intermediate products formed during the oxidation or biodegradation of this compound. Investigating novel catalytic or advanced oxidation processes tailored to break down such recalcitrant structures will be a critical frontier in environmental chemistry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
